molecular formula C15H18N2O2 B11858577 Ethyl 4-amino-8-isopropylquinoline-3-carboxylate

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate

Cat. No.: B11858577
M. Wt: 258.32 g/mol
InChI Key: AALOMAFRSFNPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline compounds are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties . This particular compound is of interest due to its unique structural features and potential therapeutic applications.

Biological Activity

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by a unique structure that includes an amino group at the 4-position, an isopropyl group at the 8-position, and a carboxylate group at the 3-position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This compound's lipophilicity is enhanced due to the presence of the isopropyl group, which may affect its pharmacokinetics and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in the following table:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that this compound inhibits the growth of several cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines are presented in the following table:

Cell Line IC50 (µM) Reference
HeLa10
MCF-715
A54912

These findings suggest that this compound could be further explored as a potential anticancer agent.

The biological activity of this compound is believed to be associated with its ability to interact with various biological targets. Interaction studies have shown that this compound can bind to enzymes involved in DNA replication and repair, leading to inhibition of cellular processes critical for pathogen survival and cancer cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating resistant infections.
  • Cancer Treatment : Another study reported on the use of quinoline derivatives in combination therapies for cancer treatment, where this compound was shown to enhance the efficacy of existing chemotherapeutic agents.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 4-amino-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3,(H2,16,17)

InChI Key

AALOMAFRSFNPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.